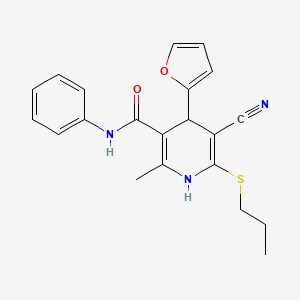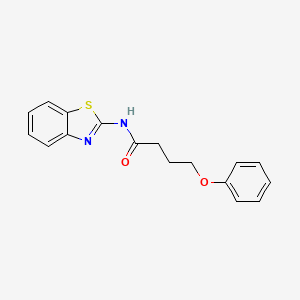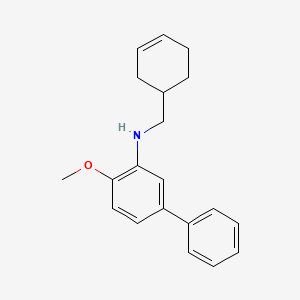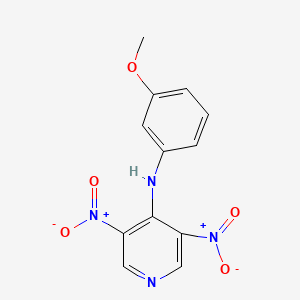![molecular formula C13H14N2O2S B5206816 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5206816.png)
2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA is a thioacetamide derivative of quinoline, which possesses several unique properties that make it an ideal candidate for use in scientific research.
作用机制
The mechanism of action of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the disruption of cellular processes. 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to induce apoptosis in cancer cells, which may be due to its ability to interfere with the cell cycle and DNA replication.
Biochemical and Physiological Effects:
2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in various diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide in lab experiments is its high potency and selectivity. 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have a low toxicity profile, making it a safe and effective tool for studying biological processes. However, one of the limitations of using 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the use of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide in scientific research. One potential application is in the development of new cancer treatments, as 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have potent antitumor activity. Additionally, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide may have therapeutic applications in other diseases, such as inflammation and oxidative stress. Further research is needed to fully understand the mechanism of action of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide and its potential applications in various fields.
合成方法
The synthesis of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide involves the reaction of 8-methoxy-4-methyl-2-quinoline thiol with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide. The yield of the synthesis process is relatively high, with up to 80% of the starting material being converted into 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide.
科学研究应用
2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been used in various scientific research applications, including the development of new drugs and the study of biological processes. 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer treatments. Additionally, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been used as a tool to study the role of thioacetamide derivatives in biological processes, such as protein folding and enzyme activity.
属性
IUPAC Name |
2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-6-12(18-7-11(14)16)15-13-9(8)4-3-5-10(13)17-2/h3-6H,7H2,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUJVERZHXGVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Methoxy-4-methylquinolin-2-yl)sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5206748.png)
![2-amino-7-(dimethylamino)-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5206755.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5206758.png)

![1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole](/img/structure/B5206769.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4-morpholinyl)propanamide](/img/structure/B5206774.png)


![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5206801.png)

![2-methoxy-4-[2-(4-morpholinylamino)propyl]phenol](/img/structure/B5206847.png)